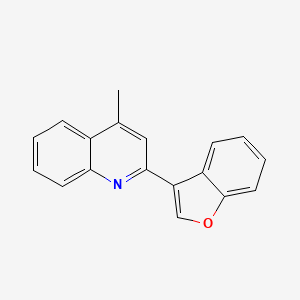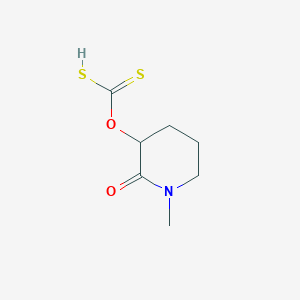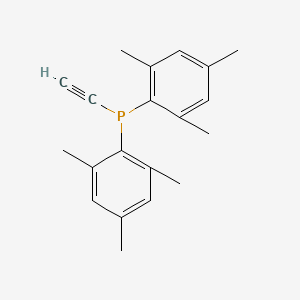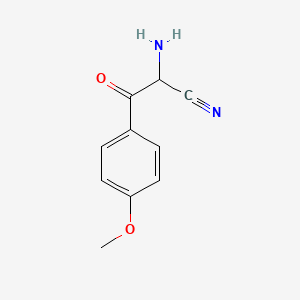
2-(1-Benzofuran-3-yl)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzofuran-3-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzofuran and quinoline. Benzofuran is known for its presence in various natural products and its biological activities, while quinoline is a fundamental structure in many pharmaceuticals. The combination of these two moieties in a single molecule can lead to unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-3-yl)-4-methylquinoline typically involves the construction of the benzofuran and quinoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-benzofuran-3-yl acetonitrile with suitable quinoline derivatives in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Benzofuran-3-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides or benzofuran ketones, while substitution reactions can yield a wide variety of derivatives with different functional groups.
科学的研究の応用
2-(1-Benzofuran-3-yl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
作用機序
The mechanism of action of 2-(1-Benzofuran-3-yl)-4-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to its biological activity.
類似化合物との比較
Similar Compounds
2-(1-Benzofuran-3-yl)quinoline: Lacks the methyl group on the quinoline ring.
4-Methylquinoline: Lacks the benzofuran moiety.
1-Benzofuran-3-yl derivatives: Various compounds with different substituents on the benzofuran ring.
Uniqueness
2-(1-Benzofuran-3-yl)-4-methylquinoline is unique due to the combination of the benzofuran and quinoline moieties, which can lead to distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
836684-99-2 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
2-(1-benzofuran-3-yl)-4-methylquinoline |
InChI |
InChI=1S/C18H13NO/c1-12-10-17(19-16-8-4-2-6-13(12)16)15-11-20-18-9-5-3-7-14(15)18/h2-11H,1H3 |
InChIキー |
YDSJQPYIAPJTHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=COC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)

![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)

![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
